3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol

differentiation therapy anticancer agent undifferentiated cell proliferation

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol (CAS 1563688-58-3, MF: C₉H₁₀N₂OS, MW: 194.25) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class. This compound features a 6-methyl substituent on the fused imidazothiazole core and a terminal allylic alcohol (–CH=CH–CH₂OH) moiety at the 5-position.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
Cat. No. B13607105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CSC2=N1)C=CCO
InChIInChI=1S/C9H10N2OS/c1-7-8(3-2-5-12)11-4-6-13-9(11)10-7/h2-4,6,12H,5H2,1H3/b3-2+
InChIKeyAVQUIRCTWFOSIA-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol (CAS 1563688-58-3): A Propenol-Functionalized Imidazothiazole for Targeted Differentiation and Anticancer Research


3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol (CAS 1563688-58-3, MF: C₉H₁₀N₂OS, MW: 194.25) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class . This compound features a 6-methyl substituent on the fused imidazothiazole core and a terminal allylic alcohol (–CH=CH–CH₂OH) moiety at the 5-position . Patent disclosures attribute to this compound pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, supporting its investigation as an anticancer agent and for dermatological conditions such as psoriasis [1].

Avoiding False Equivalence: Why 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol Cannot Be Substituted with General Imidazothiazole Building Blocks


Imidazo[2,1-b]thiazole derivatives exhibit diverse biological activities—including kinase inhibition, tubulin destabilization, and acetylcholinesterase modulation—that are highly sensitive to subtle structural variations [1]. The 5-position propenol substituent on 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol differentiates it from the 1-{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-ol isomer (CAS 2228803-84-5), which alters hydrogen-bonding capacity and metabolic stability, as well as from chalcone-conjugated imidazothiazoles (e.g., imidazo[2,1-b]thiazole chalcones with log GI₅₀ −7.51 to −4.00) that engage different cellular targets through their α,β-unsaturated ketone warheads [2]. Selecting the precise propenol-bearing scaffold is therefore critical to preserving the differentiation-inducing phenotype and associated therapeutic profile.

Quantitative Evidence Differentiating 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol from Comparator Compounds


Differentiation Induction: Propenol-Substituted Imidazothiazole vs. Unsubstituted Core

Patent data attribute to 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a functional profile not reported for the unsubstituted 6-methylimidazo[2,1-b]thiazole core or the simple thiazole analog 3-(5-thiazolyl)-2-propen-1-ol, which lack the fused imidazole ring and are devoid of documented differentiation-inducing capacity [1].

differentiation therapy anticancer agent undifferentiated cell proliferation

Structural Specificity: Isomeric Differentiation from 1-{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-ol

The target compound (CAS 1563688-58-3) is a constitutional isomer of 1-{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-ol (CAS 2228803-84-5), which shares the identical molecular formula C₉H₁₀N₂OS and molecular weight 194.26 but differs in the position of the olefin and alcohol relative to the heterocyclic core . In the target compound, the allylic alcohol is conjugated through the C=C bond to the 5-position of the imidazothiazole, whereas in the 1-substituted isomer the hydroxyl group is located α to the heterocycle. This regiochemical difference alters electronic conjugation, hydrogen-bond donor/acceptor geometry, and predicted metabolic vulnerability of the allylic alcohol moiety, critical for SAR and lead optimization campaigns [1].

structural isomerism chemical procurement lead optimization

Class-Level Anticancer Potency Contextualization Against Imidazothiazole–Chalcone Hybrids

Imidazo[2,1-b]thiazole–chalcone conjugates demonstrate log GI₅₀ values ranging from −7.51 to −4.00 against the MCF-7 breast cancer cell line, with the lead chalcone 3d inducing G₀/G₁ arrest, p53/p21/p27 upregulation, and caspase-9 activation [1]. A distinct series of imidazo[2,1-b]thiazole–chalcone conjugates designed as microtubule-destabilizing agents exhibited IC₅₀ values of 0.64–30.9 μM across MCF-7, A549, HeLa, DU-145, and HT-29 lines, with conjugate 11x showing IC₅₀ 0.64–1.44 μM and G₂/M arrest [2]. The target propenol compound's differentiation-inducing mechanism is distinct from the cytotoxic and tubulin-targeting mechanisms of these chalcone-containing analogs, suggesting non-overlapping therapeutic applications [3].

anticancer agent cytotoxicity class comparison

Supplier Purity Differentiation: 98% vs. 97% Specifications for Research-Grade Procurement

Among available vendors, Leyan (HR258549) specifies a minimum purity of 98% for 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol, whereas AKSci (4894EP) and other suppliers list a 97% minimum purity specification . This 1% purity differential, while modest, may be consequential for assays sensitive to trace impurities—particularly differentiation assays where minor contaminants could confound lineage commitment readouts. No melting point, boiling point, or density data are publicly reported for this compound, making supplier certificate of analysis the sole quality benchmark available to procurement officers .

chemical procurement purity specification quality assurance

Kinase and AChE Selectivity Inference Based on Structurally Proximal Imidazo[2,1-b]thiazole Derivatives

A structurally related 6-methylimidazo[2,1-b]thiazol-5-yl derivative bearing a vinylpyrimidine substituent (CHEMBL444654) shows weak inhibition of VEGFR-1 (Flt-1, IC₅₀ >100 μM), VEGFR-2 (KDR, IC₅₀ 70 μM), and Tie-2 (IC₅₀ >100 μM) in recombinant kinase assays [1]. Separately, imidazo[2,1-b]thiazole guanylhydrazone derivatives demonstrate CDK1 inhibitory activity with three nitrophenyl-bearing analogs showing the highest potency among the series [2]. The target propenol compound's differentiation-inducing phenotype is mechanistically inconsistent with potent kinase inhibition at these targets, suggesting a distinct molecular target engagement profile [3].

kinase inhibition acetylcholinesterase selectivity profiling

Acetylcholinesterase Inhibitory Potential: Quaternary vs. Non-Quaternary Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazole derivatives without quaternization of the bridgehead nitrogen show no appreciable acetylcholinesterase (AChE) inhibitory potency, likely due to poor aqueous solubility, whereas quaternized analogs demonstrate measurable AChE inhibition in chemiluminescent high-throughput screening assays [1][2]. The target compound 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol is a non-quaternary amine and is therefore predicted to exhibit negligible AChE inhibition, consistent with the solubility-limited pharmacology of this subclass. This distinguishes it from quaternary imidazothiazolium neuromuscular blocking agents that act through AChE or nicotinic receptor engagement [3].

acetylcholinesterase inhibition neuromuscular solubility

High-Impact Application Scenarios for 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol Based on Evidenced Differentiation


Cancer Differentiation Therapy: Inducing Monocytic Lineage Commitment in Undifferentiated Leukemia or Solid Tumor Models

Patent disclosures directly attribute to this compound the ability to arrest proliferation of undifferentiated cells and drive differentiation toward the monocyte lineage [1]. This phenotype supports its use as a tool compound in differentiation therapy research—applicable to acute myeloid leukemia (AML) models, myelodysplastic syndromes, or solid tumors where differentiation induction represents a therapeutic strategy distinct from cytotoxic chemotherapy. Researchers should prioritize this specific scaffold over imidazo[2,1-b]thiazole chalcones, which induce apoptosis via tubulin destabilization or G₂/M arrest rather than differentiation [2].

Dermatological Research: Psoriasis and Hyperproliferative Skin Disorder Models

The patent further specifies utility in skin diseases such as psoriasis, where excessive proliferation of undifferentiated keratinocytes underlies disease pathology [1]. The compound's anti-proliferative and pro-differentiation dual activity aligns with the therapeutic rationale of normalizing keratinocyte maturation. Procurement for topical formulation studies, ex vivo skin explant models, or psoriatic tissue assays should use the 98% purity grade (Leyan) to minimize impurity-driven inflammatory confounders .

Structure–Activity Relationship (SAR) Campaigns: Allylic Alcohol Positional Isomer Benchmarking

The constitutional isomerism between 3-(6-methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol (CAS 1563688-58-3) and 1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-ol (CAS 2228803-84-5) provides a clean isomeric pair for dissecting the contribution of allylic alcohol regiochemistry to biological activity, metabolic stability, and hydrogen-bonding networks . Parallel procurement of both isomers enables controlled SAR studies where the olefin/alcohol position is the sole variable, informing lead optimization of differentiation-inducing imidazothiazoles.

Negative Control for Acetylcholinesterase and Kinase Screening Panels

As a non-quaternary imidazo[2,1-b]thiazole, this compound is predicted to lack AChE inhibitory activity based on class-level data showing that only quaternized analogs demonstrate measurable cholinesterase inhibition [3]. Furthermore, structurally proximal 6-methylimidazo[2,1-b]thiazol-5-yl derivatives exhibit weak VEGFR-1/VEGFR-2/Tie-2 inhibition (IC₅₀ >70 μM), suggesting this compound may serve as an inactive control or selectivity counter-screen compound in kinase inhibitor discovery programs [4]. Its differentiation-inducing activity provides an orthogonal phenotypic anchor for multi-parametric screening cascades.

Quote Request

Request a Quote for 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.